Ethyl 1-acetyl-1H-indazole-5-carboxylate

Medicinal Chemistry Drug Discovery ADME Optimization

Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6) is a functionalized indazole derivative featuring an N1‑acetyl protecting group and a C5‑ethyl ester moiety. This compound serves as a versatile intermediate in the synthesis of pharmacologically active indazole‑based molecules, particularly where regioselective functionalization of the indazole core is required.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 192944-50-6
Cat. No. B067366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-acetyl-1H-indazole-5-carboxylate
CAS192944-50-6
SynonymsETHYL 1-ACETYL-1H-INDAZOLE-5-CARBOXYLATE
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
InChIKeyXNTZIZGVUOGPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6): Protected Indazole Building Block for Medicinal Chemistry


Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6) is a functionalized indazole derivative featuring an N1‑acetyl protecting group and a C5‑ethyl ester moiety . This compound serves as a versatile intermediate in the synthesis of pharmacologically active indazole‑based molecules, particularly where regioselective functionalization of the indazole core is required . The acetyl group provides a temporary protecting strategy for the indazole NH, enabling subsequent selective transformations at other positions before deprotection to the free indazole [1].

Ethyl 1-Acetyl-1H-indazole-5-carboxylate: Why Structurally Similar Indazole‑5‑carboxylates Are Not Interchangeable


Despite sharing the indazole‑5‑carboxylate core, structural variations in the N1‑substituent (acetyl vs. hydrogen) and the ester alkyl chain (ethyl vs. methyl) produce significant differences in lipophilicity, physical state, and synthetic reactivity . The N1‑acetyl group in ethyl 1-acetyl-1H-indazole-5-carboxylate serves as a removable protecting group that prevents undesired N‑alkylation or metal‑catalyzed cross‑coupling at the indazole nitrogen, a protection not offered by its non‑acetylated counterparts . Furthermore, the ethyl ester imparts distinct solubility and purification characteristics compared to the methyl ester or free acid . These differences render the compound uniquely suited for multi‑step synthetic sequences where selective deprotection and controlled physicochemical properties are critical.

Quantitative Differentiation of Ethyl 1-Acetyl-1H-indazole-5-carboxylate vs. Closest Indazole‑5‑carboxylate Analogs


Lipophilicity (LogP) Comparison: Ethyl Acetyl‑indazole‑5‑carboxylate Exhibits Intermediate Lipophilicity Ideal for Cellular Permeability

Ethyl 1-acetyl-1H-indazole-5-carboxylate (target compound) exhibits an ACD/LogP of 1.93 . This value is 0.45 log units higher than the methyl ester analog (LogP 1.48) and 0.27 log units lower than the non‑acetylated ethyl ester (LogP 2.20‑2.33) [1]. The free acid counterpart has a substantially lower LogP of –0.29 [2]. The 0.45 log unit increase relative to the methyl ester corresponds to a 2.8‑fold increase in lipophilicity, while the 0.27 log unit decrease relative to the non‑acetylated ethyl ester reduces lipophilicity by 1.9‑fold.

Medicinal Chemistry Drug Discovery ADME Optimization

Synthetic Utility: N1‑Acetyl Group Enables Regioselective Transformations Not Possible with Free Indazole

Ethyl 1-acetyl-1H-indazole-5-carboxylate has been employed as a protected indazole intermediate in the synthesis of αvβ3 integrin antagonists [1]. The acetyl group blocks the nucleophilic indazole NH, preventing unwanted N‑alkylation during subsequent reactions. In a reported deprotection step, the compound was converted to ethyl 1H‑indazole‑5‑carboxylate using HCl/EtOH/water at room temperature for 4 hours, yielding 48% after workup . A related patent procedure achieved a 58% yield for the same transformation [2]. In contrast, the non‑acetylated ethyl 1H‑indazole‑5‑carboxylate cannot be used in reactions requiring NH protection and would undergo side reactions under the same conditions.

Organic Synthesis Protecting Group Strategy Integrin Antagonist Development

Physical State and Handling: Ethyl Acetyl‑indazole‑5‑carboxylate is a Liquid/Oil, Simplifying Handling in Automated Synthesis

Ethyl 1-acetyl-1H-indazole-5-carboxylate lacks a reported melting point, consistent with its physical state as an oil or low‑melting liquid at room temperature [1]. In contrast, the non‑acetylated analog ethyl 1H‑indazole‑5‑carboxylate is a crystalline solid with a melting point of 122‑124 °C , and the methyl ester analog is also a solid [2]. The liquid/oil state of the target compound facilitates precise volumetric dispensing in automated liquid‑handling systems and eliminates the need for dissolution steps during high‑throughput synthesis workflows.

Laboratory Automation Parallel Synthesis Compound Management

Commercial Purity Benchmark: 97‑98% HPLC Purity from Multiple Suppliers Ensures Reproducible Synthesis

Ethyl 1-acetyl-1H-indazole-5-carboxylate is commercially available from multiple vendors with a standard purity specification of 97‑98% as determined by HPLC . This purity level is consistently reported across independent suppliers, whereas the non‑acetylated ethyl ester is typically offered at 95% purity and the free acid at 95‑97% with variable quality . The 2‑3% higher purity specification for the target compound reduces the need for additional purification steps prior to use in sensitive reactions such as palladium‑catalyzed cross‑couplings.

Chemical Procurement Quality Control Reproducibility

Ethyl 1-Acetyl-1H-indazole-5-carboxylate: Optimal Use Cases Based on Quantitative Differentiation


Multi‑Step Synthesis Requiring N1 Protection for Regioselective Functionalization

Ethyl 1-acetyl-1H-indazole-5-carboxylate is the preferred building block when a synthetic route involves reactions that would otherwise alkylate or modify the indazole NH (e.g., palladium‑catalyzed cross‑couplings at C3 or C6, nucleophilic substitutions). The N1‑acetyl group serves as a removable protecting group, enabling selective transformations at other positions. Following the desired modifications, the acetyl group can be cleaved under mild acidic conditions (HCl/EtOH/H₂O, 4 h, RT) to afford the free indazole derivative in 48‑58% yield [1]. This strategy was successfully employed in the synthesis of αvβ3 integrin antagonists [2].

High‑Throughput Medicinal Chemistry and Automated Parallel Synthesis

The liquid/oil physical state of ethyl 1-acetyl-1H-indazole-5-carboxylate (no reported melting point, vapor pressure 2.97×10⁻⁶ mmHg at 25 °C) [3] makes it directly compatible with automated liquid‑handling systems and parallel synthesizers. Unlike the crystalline non‑acetylated analog (mp 122‑124 °C) , this compound requires no pre‑dissolution step, reducing cycle time and improving dispensing precision in high‑throughput chemistry workflows.

Lead Optimization Requiring Balanced Lipophilicity for Cellular Permeability

With a calculated LogP of 1.93 , ethyl 1-acetyl-1H-indazole-5-carboxylate resides within the optimal lipophilicity range (LogP 1‑3) for cellular permeability and oral bioavailability. This intermediate value is superior to the excessively lipophilic non‑acetylated ethyl ester (LogP 2.20‑2.33) and the less permeable methyl ester (LogP 1.48) , making the target compound a more suitable starting point for designing indazole‑based drug candidates intended for cell‑based assays or in vivo studies.

Reproducible Multi‑Step Synthesis Requiring Consistent Intermediate Purity

The target compound is consistently supplied at 97‑98% HPLC purity across multiple commercial vendors . This 2‑3% purity advantage over the non‑acetylated analog (typically 95%) reduces the likelihood of side reactions in subsequent palladium‑catalyzed or sensitive transformations, improving overall yield reproducibility and minimizing the need for additional purification steps.

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